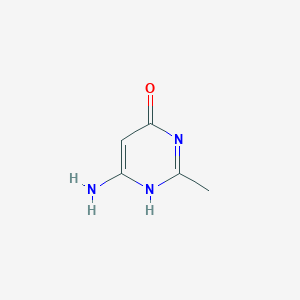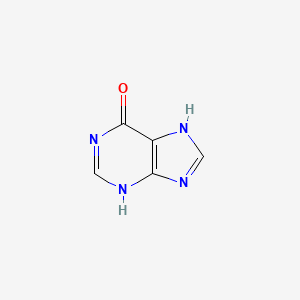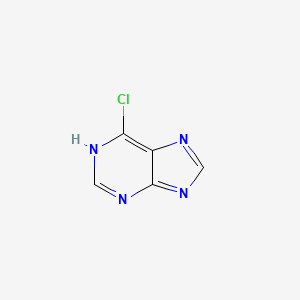
6-chloro-1H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1H-purine: is a member of the purine family, which are heterocyclic aromatic organic compounds. It is characterized by the presence of a chlorine atom at the sixth position of the purine ring. This compound has a molecular formula of C5H3ClN4 and a molecular weight of 154.56 g/mol . It is a pale yellow crystalline solid with relatively stable chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloro-1H-purine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another method involves heating hypoxanthine under pressure with phosphoryl chloride and a reagent prepared by adding water to dry phosphoryl chloride .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation, with optimizations for scale and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alkyl halides in dimethyl sulfoxide to form 9-alkylpurines.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling with organostannanes to form arylated or alkylated products.
Common Reagents and Conditions:
Dimethyl Sulfoxide (DMSO): Used as a solvent in alkylation reactions.
Phosphoryl Chloride: Used in the synthesis of this compound from hypoxanthine.
Palladium Catalysts: Used in cross-coupling reactions.
Major Products Formed:
9-Alkylpurines: Formed through alkylation reactions.
Arylated or Alkylated Products: Formed through palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
Chemistry: 6-Chloro-1H-purine is used as a building block in the synthesis of various purine derivatives, which are important in the study of nucleic acids and their analogs .
Biology: It is used in the preparation of nucleoside analogs, which are valuable tools in molecular biology research .
Medicine: this compound has been investigated for its potential antineoplastic (anti-cancer) properties . It is metabolized to form 6-mercaptopurine, a well-known antineoplastic agent .
Industry: In the pharmaceutical industry, it is used in the synthesis of various drugs and therapeutic agents .
Mechanism of Action
6-Chloro-1H-purine exerts its effects primarily through its conversion to 6-mercaptopurine in the body . 6-Mercaptopurine inhibits the synthesis of nucleotides, which are essential for DNA and RNA synthesis. This inhibition disrupts the proliferation of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
6-Mercaptopurine: A metabolite of 6-chloro-1H-purine with antineoplastic properties.
2-Amino-6-chloropurine: Used in the synthesis of nucleoside analogs.
6-Chloro-2-fluoropurine: Another halogenated purine derivative with potential pharmacological applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows it to undergo a variety of chemical reactions and be used in the synthesis of diverse purine derivatives. Its ability to be metabolized into 6-mercaptopurine also adds to its significance in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-1H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC=NC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7733999.png)
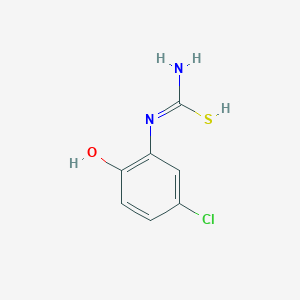
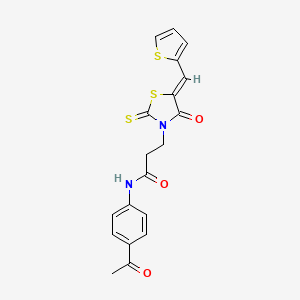
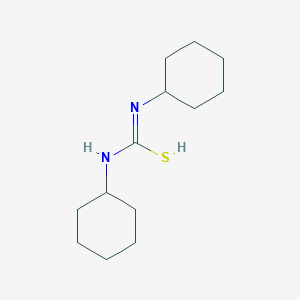
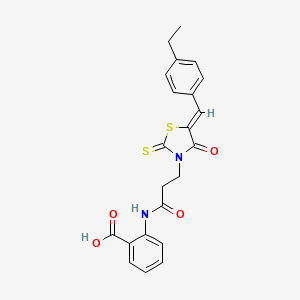
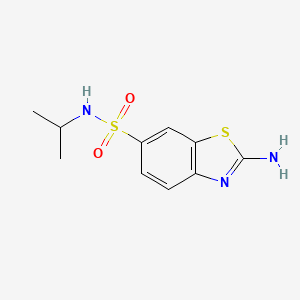
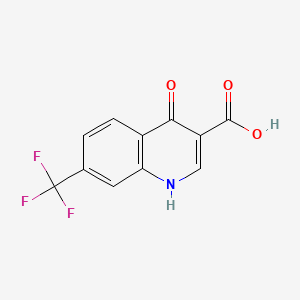
![7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734046.png)
![7-(4-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734050.png)
![7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734053.png)
![7-(4-bromophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734059.png)
![ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate](/img/structure/B7734065.png)
